1,3-Bis(2-hydroxyethoxy)benzene
Overview
Description
1,3-Bis(2-hydroxyethoxy)benzene is an organic compound with the molecular formula C10H14O4. It is also known as resorcinol bis(2-hydroxyethyl) ether. This compound is characterized by the presence of two hydroxyethoxy groups attached to a benzene ring. It is a white to almost white solid with a melting point of approximately 90°C and a boiling point of 234°C at 30 mmHg .
Mechanism of Action
Target of Action
1,3-Bis(2-hydroxyethoxy)benzene is primarily used as a chain extender in the production of polyurethane elastomers . The compound interacts with the polymer chains, extending them to improve the mechanical properties of the resulting material .
Mode of Action
The compound’s mode of action involves the formation of ether linkages with the isocyanate groups present in the polyurethane prepolymers . This reaction results in the extension of the polymer chains, thereby enhancing the mechanical strength and durability of the final product .
Biochemical Pathways
Its primary function is in the synthesis of polyurethane elastomers .
Result of Action
The primary result of the action of this compound is the production of polyurethane elastomers with enhanced mechanical properties . These materials find extensive use in various industries, including automotive, construction, and footwear, due to their excellent durability and resilience .
Action Environment
The efficacy and stability of this compound in the synthesis of polyurethane elastomers can be influenced by various environmental factors. These include the temperature and humidity of the reaction environment, the presence of catalysts, and the specific formulation of the polyurethane prepolymer . Proper control of these factors is essential to ensure the optimal performance of the compound in its intended application .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-hydroxyethoxy)benzene can be synthesized through the reaction of resorcinol with ethylene glycol. The reaction typically involves heating resorcinol with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage . The reaction conditions usually include elevated temperatures to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high product purity and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-hydroxyethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,3-Bis(2-hydroxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-hydroxyethoxy)benzene: Similar structure but with hydroxyethoxy groups at the 1,4-positions on the benzene ring.
1,2-Bis(2-hydroxyethoxy)benzene: Hydroxyethoxy groups at the 1,2-positions on the benzene ring.
Hydroquinone bis(2-hydroxyethyl) ether: Similar compound with hydroxyethyl groups attached to a hydroquinone core.
Uniqueness
1,3-Bis(2-hydroxyethoxy)benzene is unique due to the specific positioning of the hydroxyethoxy groups at the 1,3-positions on the benzene ring. This positioning influences its chemical reactivity and physical properties, making it suitable for specific applications in polymer chemistry and other fields .
Properties
IUPAC Name |
2-[3-(2-hydroxyethoxy)phenoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8,11-12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXFZZHBFXRZMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74576-84-4 | |
Record name | Poly(oxy-1,2-ethanediyl), α,α′-1,3-phenylenebis[ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74576-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7044502 | |
Record name | 2,2'-[Benzene-1,3-diylbis(oxy)]diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-40-9 | |
Record name | 1,3-Bis(2-hydroxyethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(2-hydroxyethoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 102-40-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65613 | |
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Record name | Ethanol, 2,2'-[1,3-phenylenebis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-[Benzene-1,3-diylbis(oxy)]diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[1,3-phenylenebis(oxy)]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-BIS(2-HYDROXYETHOXY)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4SGN7D66B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1,3-Bis(2-hydroxyethoxy)benzene in material science?
A1: this compound is a valuable monomer in polymer chemistry. It can be used to synthesize various polyesters, including those with biodegradable properties []. It is also a key component in the synthesis of calix[4]resorcinols, cyclic oligomers known for their host-guest chemistry and potential applications in sensing and separation technologies []. Additionally, this compound is incorporated into thermosetting powder coating formulations to improve the flexibility and impact resistance of the resulting coatings [, ].
Q2: How is the purity of this compound determined?
A2: Differential Scanning Calorimetry (DSC) has proven to be a reliable method for determining the purity of this compound samples []. This technique analyzes the melting behavior of the compound, allowing for the calculation of purity based on the Van't Hoff equation. The research indicates that DSC provides accurate purity measurements, especially for samples with purities greater than 98.0% [].
Q3: What insights have been gained from studying the reactions of this compound with phosphorus-containing compounds?
A3: Research has explored the phosphorylation of this compound using P(III) acid amides and chloramides []. The findings highlight that the nature of the phosphorus reagent significantly influences the reaction outcome. This understanding is crucial for developing tailored synthetic strategies for phosphorus-containing derivatives of this compound, potentially leading to new materials with unique properties.
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